molecular formula C10H14N2O2S B7847704 1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate

1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate

Cat. No.: B7847704
M. Wt: 226.30 g/mol
InChI Key: JLVSCRPAAJIAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate typically involves the formation of the thiazole and piperidine rings followed by their coupling. Thiazole rings can be synthesized through cyclization reactions involving α-haloketones and thioureas . Piperidine derivatives are often synthesized via hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperidine rings. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate can be compared with other thiazole and piperidine derivatives:

Properties

IUPAC Name

1-(1,3-thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-10(14)8-1-4-12(5-2-8)7-9-11-3-6-15-9/h3,6,8H,1-2,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVSCRPAAJIAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH+](CCC1C(=O)[O-])CC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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